6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid
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Description
The compound “6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid” is a type of indazole . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis
The molecular structure of “6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid” is based on the indazole core structure . The indazole core structure consists of a pyrazole ring fused to a benzene ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazole include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid” include a molecular weight of 196.135, a density of 1.8±0.1 g/cm3, a boiling point of 549.5±45.0 °C at 760 mmHg, and a flash point of 286.1±28.7 °C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Pathways and Metabolic Profiling: Research on synthetic cannabinoids like AB-PINACA and its fluorinated analogs provides insights into metabolic pathways, highlighting the role of hydroxylation and carboxylation in producing primary metabolites. This underscores the importance of fluorine in modifying metabolic stability and metabolite profiles (Wohlfarth et al., 2015).
- Fluorinated Compounds in Sensing Applications: Compounds with fluorine substituents, such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, show potential as fluorescent probes for sensing magnesium and zinc cations. The presence of fluorine enhances sensitivity and selectivity in metal cation detection, indicating the versatility of fluorinated indazole derivatives in sensor development (Tanaka et al., 2001).
- Fluorescent Dyes and Ligand Sensing: The development of fluorescent dyes incorporating fluorinated indazole structures demonstrates their utility in creating sensors for acidic environments. Such compounds, due to their conformationally restrained structures, exhibit bright fluorescence and can be used in detecting changes in pH or the presence of specific ions (Wrona-Piotrowicz et al., 2022).
Pharmacological Applications
- Antitumor and Analgesic Activities: Certain derivatives of fluorinated indazoles have been investigated for their antitumor properties, indicating the potential of these compounds in cancer therapy. Additionally, the synthesis and evaluation of indazole derivatives for analgesic activity suggest their promise in pain management (Hao et al., 2017; Zaheer et al., 2021).
properties
IUPAC Name |
6-fluoro-3-oxo-1,2-dihydroindazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c9-3-1-4(8(13)14)6-5(2-3)10-11-7(6)12/h1-2H,(H,13,14)(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSFGIFQEGSOPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)C(=O)NN2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid |
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